H-Ala-Pro-Nh2 HCl
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Overview
Description
H-Ala-Pro-NH2 HCl, also known as L-Alanyl-L-prolylamide hydrochloride, is a dipeptide derivative. It consists of the amino acids alanine and proline, linked by a peptide bond, with an amide group at the C-terminus and a hydrochloride salt form. This compound is often used in peptide synthesis and has various applications in scientific research.
Scientific Research Applications
H-Ala-Pro-NH2 HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.
Biology: The compound is used in studies related to protein structure and function, enzyme-substrate interactions, and peptide-based drug design.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques such as HPLC.
Safety and Hazards
While specific safety and hazard information for H-Ala-Pro-Nh2 HCl is not available in the retrieved sources, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Pro-NH2 HCl typically involves the coupling of alanine and proline. The process begins with the protection of the amino group of alanine using a suitable protecting group, followed by the activation of the carboxyl group. Proline is then coupled to the activated alanine derivative. The final step involves deprotection and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Pro-NH2 HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of H-Ala-Pro-NH2 HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include peptide bond hydrolysis and formation, as well as interactions with active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
H-Ala-Ala-NH2 HCl: Another dipeptide derivative with similar properties but different amino acid composition.
H-Gly-Pro-NH2 HCl: A dipeptide with glycine and proline, used in similar applications.
Uniqueness
H-Ala-Pro-NH2 HCl is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of alanine and proline makes it particularly useful in studying the effects of these amino acids in peptides and proteins.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-5(9)8(13)11-4-2-3-6(11)7(10)12;/h5-6H,2-4,9H2,1H3,(H2,10,12);1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKBYTYPRAIOH-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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